molecular formula C15H22N2O B1279480 (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone CAS No. 390766-89-9

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Cat. No.: B1279480
CAS No.: 390766-89-9
M. Wt: 246.35 g/mol
InChI Key: SKHPYKHVYFTIOI-TZMCWYRMSA-N
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Description

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral imidazolidinone derivative. This compound is notable for its unique stereochemistry and has found applications in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with benzyl isocyanate, followed by cyclization with a suitable aldehyde or ketone. The reaction conditions often require the use of a base, such as sodium hydride, and an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while nucleophilic substitution can introduce alkyl or aryl groups, resulting in a variety of substituted imidazolidinones.

Scientific Research Applications

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is unique due to its specific stereochemistry and the presence of both tert-butyl and benzyl groups. These structural features contribute to its versatility in various chemical reactions and its effectiveness as a chiral auxiliary in asymmetric synthesis.

Properties

IUPAC Name

(2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPYKHVYFTIOI-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N[C@@H](C(=O)N1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459492
Record name (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390766-89-9
Record name (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 2
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 3
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 4
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 5
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 6
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

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